![molecular formula C7H4N4O2S3 B215251 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine, also known as NSC 719648, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for further investigation as an anticancer agent. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648. One area of interest is its potential as an anticancer agent. Further investigation is needed to determine the optimal dosage and administration of this compound for cancer treatment. Additionally, the potential use of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 as an anti-inflammatory agent and antibacterial agent should also be explored. Further studies are also needed to fully understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 involves the reaction of 2-chloro-5-nitropyridine with 5-mercapto-1,3,4-thiadiazole in the presence of a base. The resulting compound is then treated with sodium sulfide to yield the final product.
Aplicaciones Científicas De Investigación
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine 719648 has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further investigation.
Propiedades
Nombre del producto |
5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine |
|---|---|
Fórmula molecular |
C7H4N4O2S3 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
5-(5-nitropyridin-2-yl)sulfanyl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C7H4N4O2S3/c12-11(13)4-1-2-5(8-3-4)15-7-10-9-6(14)16-7/h1-3H,(H,9,14) |
Clave InChI |
RMIVPOSRZAPKHM-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=S)S2 |
SMILES canónico |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



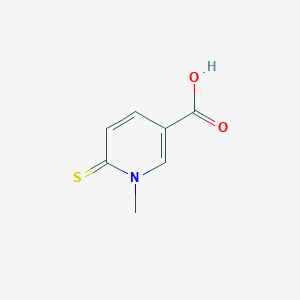
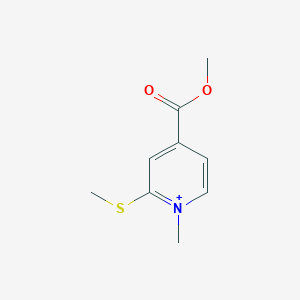
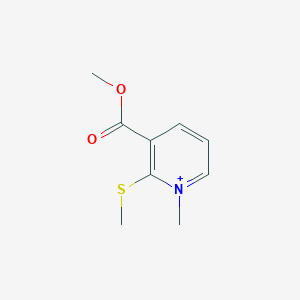
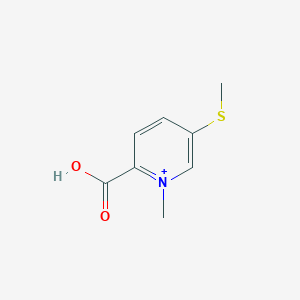
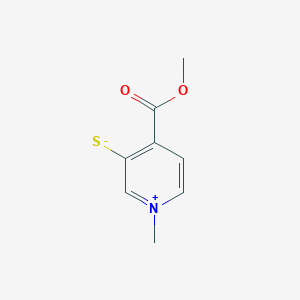
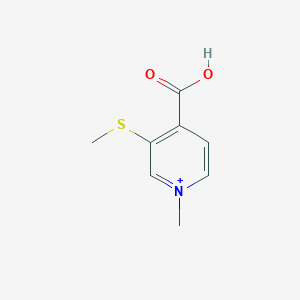
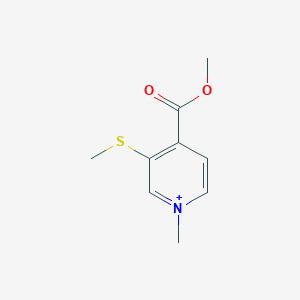
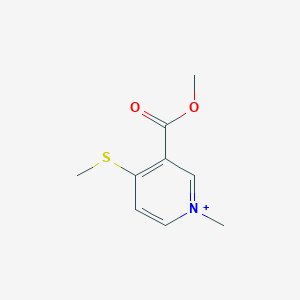
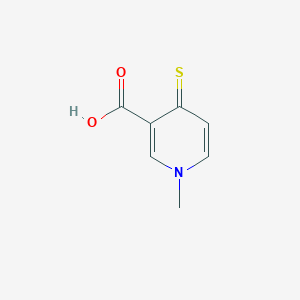
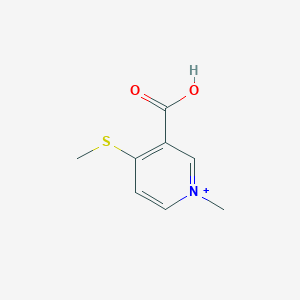
![N-(4-chlorobenzoyl)-4-[(2,6-dichlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215189.png)
![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B215190.png)
![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-[(3,5-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215191.png)
![1-[4-(Butylamino)pyridin-3-yl]sulfonyl-3-propan-2-ylurea](/img/structure/B215192.png)